N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide
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Overview
Description
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide is a useful research compound. Its molecular formula is C23H20N2O4S and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2013) detailed the synthesis of novel sulfonyl derivatives with significant antimicrobial and antitubercular activities. These compounds, including isopropyl thiazole-derived schiff bases and oxadiazoles, were characterized for their potential in combating bacterial and fungal infections, and Mycobacterium tuberculosis, specifically highlighting the versatility of sulfonamide derivatives in medicinal chemistry (G. V. S. Suresh Kumar, Y. Rajendra Prasad, & S. Chandrashekar, 2013).
Antimalarial and COVID-19 Applications
Fahim and Ismael (2021) investigated the antimalarial sulfonamides and their utility as COVID-19 drugs through computational calculations and molecular docking studies. This work emphasizes the adaptability of sulfonamide derivatives in addressing emerging global health challenges by identifying compounds with significant antimalarial activity that also show promise against SARS-CoV-2 (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Antimicrobial Evaluation
Research conducted by Alsaedi et al. (2019) on novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups demonstrated enhanced antimicrobial activities. This study provides insight into the structure-activity relationship (SAR) of these derivatives, illustrating how variations in the sulfonamide moiety can lead to compounds with superior biological efficacy against a range of microbial pathogens (Amani M. R. Alsaedi, T. Farghaly, & M. Shaaban, 2019).
Metalated Sulfonamides in Synthetic Chemistry
Familoni (2002) highlighted the synthetic applications of metalated sulfonamides, showcasing their potential in heterocyclic synthesis and the exploration of new chemical reactions. This account emphasizes the role of sulfonamides as powerful directed metalation groups (DMGs) in organic synthesis, offering pathways to novel heterocyclic compounds and expanding the toolkit for synthetic chemists (O. Familoni, 2002).
Mechanism of Action
Target of Action
Benzoxazole derivatives are known to have a wide range of biological activities. They are found within the chemical structures of pharmaceutical drugs such as flunoxaprofen and tafamidis . .
Mode of Action
The mode of action of benzoxazole derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with. Some benzoxazole derivatives have been found to exhibit antifungal, antioxidant, antiallergic, antitumoral, and antiparasitic activity .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-benzylsulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-22(14-15-30(27,28)16-17-6-2-1-3-7-17)24-19-12-10-18(11-13-19)23-25-20-8-4-5-9-21(20)29-23/h1-13H,14-16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYWESFDRBHNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.